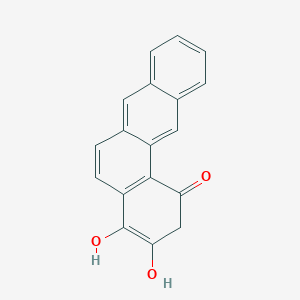
3,4-dihydroxytetraphen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydrobenz[a]anthracen-1(2H)-one is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure, consisting of fused benzene rings, which makes it an interesting subject for chemical research. It is a derivative of benz[a]anthracene, a compound that has been extensively studied for its carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrobenz[a]anthracen-1(2H)-one typically involves the hydrogenation of benz[a]anthracene derivatives. One common method is the reduction of benz[a]anthracene using catalytic hydrogenation. This process involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of 3,4-Dihydrobenz[a]anthracen-1(2H)-one is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up for industrial purposes. This involves the use of large-scale hydrogenation reactors and efficient catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydrobenz[a]anthracen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: It can be further reduced to form more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: More saturated hydrocarbons like tetrahydro derivatives.
Substitution: Halogenated and nitrated derivatives
Scientific Research Applications
3,4-Dihydrobenz[a]anthracen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential carcinogenic properties and its role in cancer research.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds
Mechanism of Action
The mechanism by which 3,4-Dihydrobenz[a]anthracen-1(2H)-one exerts its effects is primarily through its interaction with cellular DNA. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound is metabolized in the body to form reactive intermediates, such as diol-epoxides, which are highly reactive and can bind to DNA .
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene: The parent compound, known for its carcinogenic properties.
Dibenz[a,h]anthracene: Another PAH with a similar structure but different biological activity.
Anthracene: A simpler PAH with three fused benzene rings, used in the production of dyes and other chemicals
Uniqueness
3,4-Dihydrobenz[a]anthracen-1(2H)-one is unique due to its specific structure and the presence of a ketone group, which influences its reactivity and biological activity. Its ability to form reactive intermediates that interact with DNA sets it apart from other similar PAHs .
Properties
Molecular Formula |
C18H12O3 |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3,4-dihydroxy-2H-benzo[a]anthracen-1-one |
InChI |
InChI=1S/C18H12O3/c19-15-9-16(20)18(21)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)17(13)15/h1-8,20-21H,9H2 |
InChI Key |
JRJCGIGCZJTRSG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C2=C(C1=O)C3=CC4=CC=CC=C4C=C3C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


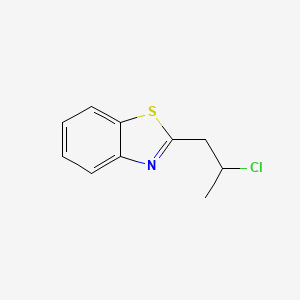

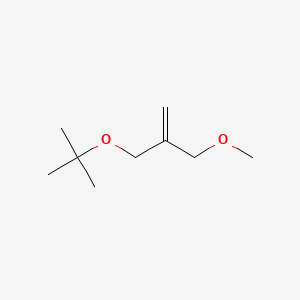

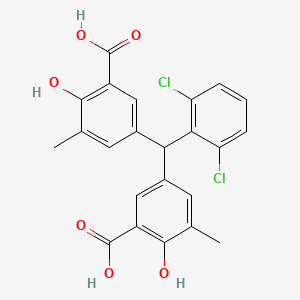
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)
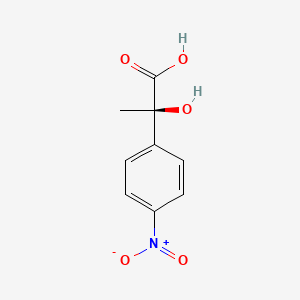
![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)
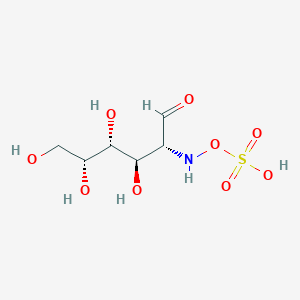
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)
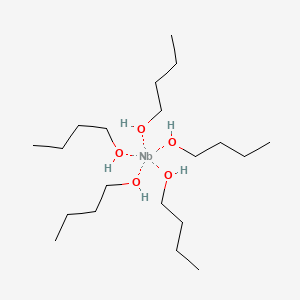
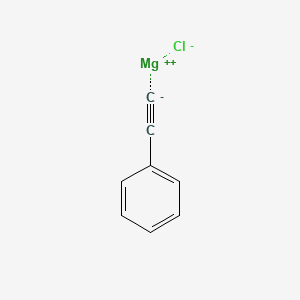
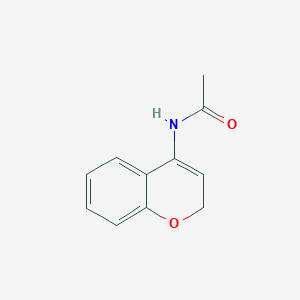
![2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B13808400.png)
